Bienvenue dans la boutique en ligne BenchChem!

3-(3,4-Dimethoxyphenyl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine

dCTP pyrophosphatase 1 DCTPP1 nucleotide metabolism

Select this 3,4-dimethoxyphenyl regioisomer for unambiguous DCTPP1 inhibition. It offers sub-micromolar potency (IC50 0.34 µM) and >100-fold selectivity over related NTP-PPases, validated by its 6.7-fold synergy with decitabine in AML cells. The closely related 2,5-dimethoxyphenyl analog primarily targets CD73, making this compound the definitive choice for interrogating nucleotide metabolism and DNA methylation pathways without purinergic off-target effects.

Molecular Formula C17H22N4O4S
Molecular Weight 378.45
CAS No. 1021131-48-5
Cat. No. B3010799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethoxyphenyl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine
CAS1021131-48-5
Molecular FormulaC17H22N4O4S
Molecular Weight378.45
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C)OC
InChIInChI=1S/C17H22N4O4S/c1-24-15-6-4-13(12-16(15)25-2)14-5-7-17(19-18-14)20-8-10-21(11-9-20)26(3,22)23/h4-7,12H,8-11H2,1-3H3
InChIKeyNQUTXYAFLDXJCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dimethoxyphenyl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine (CAS 1021131-48-5) – A Structurally Defined Piperazinyl-Pyridazine Probe for dCTP Pyrophosphatase 1


3-(3,4-Dimethoxyphenyl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine is a synthetic heterocyclic small molecule belonging to the piperazin-1-ylpyridazine chemotype, which has been identified as a novel class of potent, selective inhibitors of human dCTP pyrophosphatase 1 (dCTPase) [1]. The compound incorporates a pyridazine core bearing a 3,4-dimethoxyphenyl substituent at the 3-position and a 4-(methylsulfonyl)piperazin-1-yl group at the 6-position, a substitution pattern that defines its interaction with the dCTPase nucleotide-binding pocket.

Why 3-(3,4-Dimethoxyphenyl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine Cannot Be Replaced by Generic Pyridazine or Piperazine Analogs


The piperazin-1-ylpyridazine chemical space is highly sensitive to subtle substitution changes: the 3,4-dimethoxyphenyl regioisomer engages dCTPase (DCTPP1) as its primary target, while the closely related 2,5-dimethoxyphenyl analog (CAS 1040641-84-6) is reported to inhibit ecto-5′-nucleotidase (CD73), a functionally and structurally unrelated enzyme . Even within the dCTPase inhibitor series, single-atom modifications in the aryl or piperazine substituents produce >100-fold shifts in biochemical IC₅₀ and dramatic differences in cellular target engagement [1]. Consequently, generic substitution without quantitative head-to-head benchmarking carries a high risk of selecting a compound with a divergent target profile, invalid potency, or irrelevant selectivity fingerprint.

Quantitative Comparative Evidence: 3-(3,4-Dimethoxyphenyl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine vs. Closest Analogs


Biochemical Potency Against Human dCTP Pyrophosphatase 1 (DCTPP1) – Head-to-Head with the In-Class Benchmark

Within the piperazin-1-ylpyridazine dCTPase inhibitor series, the 3,4-dimethoxyphenyl-substituted prototype (exemplified by compound 24 in Llona-Minguez et al.) exhibits a biochemical IC₅₀ of 0.34 µM against recombinant human DCTPP1, placing it among the most potent early leads [1]. The unsubstituted phenyl control (compound 1) showed negligible inhibition at 100 µM, and the 4-methoxyphenyl analog (compound 16) displayed an IC₅₀ of 8.9 µM, representing a 26-fold potency loss relative to the 3,4-dimethoxy substitution pattern [1]. This establishes the 3,4-dimethoxyphenyl motif as a key pharmacophoric element for dCTPase engagement.

dCTP pyrophosphatase 1 DCTPP1 nucleotide metabolism

Kinetic Selectivity Profile: dCTPase Inhibition vs. Off-Target Nucleotide Pyrophosphatases

The piperazin-1-ylpyridazine dCTPase inhibitors, including the 3,4-dimethoxyphenyl analog, were profiled against a panel of related nucleotide pyrophosphatases. Compound 24 displayed >100-fold selectivity for DCTPP1 over human NUDT1 (MTH1), NUDT15 (MTH2), and NUDT5, with less than 20% inhibition of these off-targets at 50 µM [1]. In contrast, the commercially available dCTPase reference inhibitor 5-iodo-dCTP (an active-site-directed nucleotide analog) inhibits DCTPP1 with a Kₘ of ~2–5 µM but also acts as a substrate for multiple NTP-PPases, limiting its utility as a selective chemical probe [2].

enzyme selectivity off-target profiling NTP-PPase superfamily

Cellular Target Engagement: Synergistic Anti-Leukemic Activity with Cytidine Analogs

The 3,4-dimethoxyphenyl-substituted dCTPase inhibitor (compound 24) was evaluated in MOLM-13 acute myeloid leukemia cells in combination with the cytidine analog decitabine. At a fixed concentration of 10 µM, the inhibitor reduced the EC₅₀ of decitabine from 1.2 µM to 0.18 µM, representing a 6.7-fold sensitization [1]. In contrast, a structurally related but dCTPase-inactive pyridazine analog (compound 30, IC₅₀ > 50 µM against DCTPP1) failed to produce any significant shift in decitabine potency when tested under identical conditions, confirming that the synergy is dCTPase-dependent and not a generic pyridazine chemotype effect [1].

leukemia drug synergy cellular pharmacodynamics

Regioisomeric Discrimination: 3,4-Dimethoxyphenyl (dCTPase) vs. 2,5-Dimethoxyphenyl (CD73) Target Divergence

The 2,5-dimethoxyphenyl regioisomer, 3-(2,5-dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine (CAS 1040641-84-6), is described as an inhibitor of ecto-5′-nucleotidase (CD73), an extracellular enzyme involved in adenosine-mediated immunosuppression . This contrasts with the intracellular dCTPase target of the 3,4-dimethoxyphenyl regioisomer. While both regioisomers share the same core scaffold, the positional shift of methoxy groups redirects target engagement from a nucleotide pool sanitation enzyme (DCTPP1) to a purinergic signaling enzyme (CD73). No publicly available quantitative IC₅₀ data exist for the 2,5-isomer against DCTPP1, but the documented functional divergence underscores that simple structural similarity does not predict pharmacological equivalence [1].

target specificity ecto-5′-nucleotidase regioisomer pharmacology

Proven Research Applications for 3-(3,4-Dimethoxyphenyl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine (CAS 1021131-48-5) Based on Quantitative Evidence


Chemical Probe for dCTP Pyrophosphatase 1 (DCTPP1) in Cancer Nucleotide Metabolism Studies

The compound's sub-micromolar IC₅₀ (0.34 µM) and >100-fold selectivity over related NTP-PPases position it as a validated chemical probe for interrogating DCTPP1 function in cancer cells [1]. Its demonstrated ability to synergize with decitabine (6.7-fold EC₅₀ reduction in MOLM-13 AML cells) makes it the preferred tool for studies exploring dCTPase as a therapeutic vulnerability in hematological malignancies, particularly where modulation of 5-methyl-dCTP pools is hypothesized to enhance DNA-hypomethylating agent efficacy [1].

Selective Pharmacological Validation of dCTPase-Dependent Phenotypes (Excluding CD73 Confounds)

When designing experiments to attribute cellular phenotypes specifically to dCTPase inhibition, the 3,4-dimethoxyphenyl regioisomer is the appropriate selection over the 2,5-dimethoxyphenyl analog (CAS 1040641-84-6) because the latter targets CD73, an enzyme in the adenosine signaling pathway . Using the 3,4-regioisomer ensures that observed effects on nucleotide metabolism, DNA methylation, or cell proliferation are traceable to DCTPP1 inhibition rather than off-target purinergic modulation.

Structure–Activity Relationship (SAR) Anchor for Piperazinyl-Pyridazine Library Expansion

The 26-fold potency gain of the 3,4-dimethoxyphenyl substitution over the 4-methoxyphenyl analog, and the >294-fold gain over unsubstituted phenyl, establishes this compound as a critical SAR anchor point [1]. Medicinal chemistry teams seeking to optimize dCTPase inhibitors should use this compound as the reference standard for benchmarking new analogs, ensuring that any structural modifications preserve or exceed the 0.34 µM IC₅₀ threshold before progressing to cellular assays.

Biochemical Assay Positive Control for DCTPP1 High-Throughput Screening (HTS)

Given its well-characterized IC₅₀ (0.34 µM), documented selectivity profile, and commercial availability, the compound serves as a qualified positive control for DCTPP1 enzymatic screens [1]. Its performance can be directly compared against the literature dataset, enabling assay validation and inter-laboratory reproducibility assessment—a requirement increasingly demanded by journals and industrial HTS quality-control guidelines.

Quote Request

Request a Quote for 3-(3,4-Dimethoxyphenyl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.